molecular formula C9H12FNO B152409 (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine CAS No. 870849-66-4

(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine

Cat. No.: B152409
CAS No.: 870849-66-4
M. Wt: 169.2 g/mol
InChI Key: WGUPBBABCUKYCC-LURJTMIESA-N
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Description

(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-fluoro-4-methoxybenzaldehyde.

    Reductive Amination: The benzaldehyde is subjected to reductive amination with an appropriate amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or enzymatic methods to obtain the desired (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the ethanamine side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-fluoro-4-methoxybenzaldehyde, while reduction can produce 3-fluoro-4-methoxyphenylethanol.

Scientific Research Applications

(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom and methoxy group can influence its binding affinity and selectivity. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3-Fluoro-4-methoxyphenyl)ethanamine: The enantiomer of the compound with different stereochemistry.

    3-Fluoro-4-methoxyphenylethanol: A related compound with an alcohol functional group instead of an amine.

    3-Fluoro-4-methoxybenzaldehyde: A precursor in the synthesis of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both fluorine and methoxy substituents

Properties

IUPAC Name

(1S)-1-(3-fluoro-4-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-6H,11H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUPBBABCUKYCC-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)OC)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426872
Record name (1S)-1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870849-66-4
Record name (αS)-3-Fluoro-4-methoxy-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870849-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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